molecular formula C27H28N2OS B306658 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B306658
M. Wt: 428.6 g/mol
InChI Key: PQUUVQMJZKFIKU-MTDXEUNCSA-N
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Description

N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butylphenyl group, a fluorenylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the fluorenylsulfanyl group. The final step involves the condensation of the hydrazide with the aldehyde or ketone to form the desired compound. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide shares similarities with other hydrazide derivatives and fluorenyl compounds.
  • Compounds such as N’-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide and 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide exhibit similar chemical properties and reactivity.

Uniqueness

  • The unique combination of the tert-butylphenyl, fluorenylsulfanyl, and acetohydrazide groups in N’-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide imparts distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H28N2OS

Molecular Weight

428.6 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C27H28N2OS/c1-18(19-13-15-20(16-14-19)27(2,3)4)28-29-25(30)17-31-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-16,26H,17H2,1-4H3,(H,29,30)/b28-18+

InChI Key

PQUUVQMJZKFIKU-MTDXEUNCSA-N

SMILES

CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(C)(C)C

Isomeric SMILES

C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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